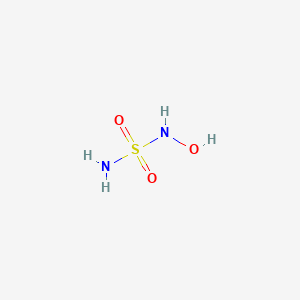

N-hydroxysulfamide

Description

Contextualization within Modern Organic Chemistry

In the vast field of modern organic chemistry, N-hydroxysulfamide and its derivatives are recognized for their structural analogy to N-hydroxyureas, N-hydroxysulfonamides, and sulfamides, all of which are known to exhibit a wide range of biological activities. nih.gov This structural similarity has spurred investigations into N-hydroxysulfamides as potential pharmacophores. nih.gov The presence of multiple reactive sites within the this compound core allows for diverse chemical modifications, making it an attractive building block for combinatorial chemistry and the synthesis of complex molecular architectures. nih.govresearchgate.net

Significance in Contemporary Synthetic Methodologies

The development of efficient synthetic routes to N-hydroxysulfamides has been a key focus of research, as early methods were often hampered by low yields and limited availability of starting materials. nih.gov A significant breakthrough has been the development of a convenient synthesis starting from chlorosulfonyl isocyanate. This methodology allows for the preparation of a variety of substituted N-hydroxysulfamides in high yields. nih.govnih.gov

A notable feature of this synthetic approach is the selective introduction of alkyl groups onto the different nitrogen atoms of the sulfamide (B24259) core. nih.gov For instance, the Mitsunobu reaction can be employed to selectively alkylate the N-Boc nitrogen of key intermediates. nih.govnih.gov Subsequent alkylation of the nitrogen bearing the silyloxy group can be achieved under traditional conditions. nih.gov This modular approach has enabled the synthesis of structurally diverse N-hydroxysulfamides, including more complex structures like bis-hydroxysulfamides and cyclic N-hydroxysulfamides. nih.govresearchgate.net

More recent advancements include electrochemical strategies for the synthesis of halo-N-hydroxysulfonamide derivatives. researchgate.netnih.gov This one-pot process utilizes the reaction of halonium acceptors with arylsulfinic acids and is performed in a simple undivided cell with carbon electrodes, offering a method with a broad substrate scope. researchgate.netdntb.gov.ua

Overview of Academic Research Trajectories

Academic research on this compound has followed several promising trajectories, primarily focusing on its potential as a bioactive molecule. One of the most explored areas is its role as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govrcsb.org The parent this compound has been shown to be a significantly more potent inhibitor of carbonic anhydrase compared to sulfamide. rcsb.org X-ray crystallography studies of the this compound adduct with human carbonic anhydrase II (hCA II) have provided crucial insights into its binding mechanism. rcsb.org The ionized primary amino group of this compound coordinates to the zinc ion in the active site, participating in an extensive network of hydrogen bonds. rcsb.org This detailed structural information is invaluable for the rational design of new, more potent, and selective CA inhibitors. rcsb.org

Another major research direction involves the use of N-hydroxysulfonamide derivatives as nitroxyl (B88944) (HNO) donors. technologypublisher.com HNO is a highly reactive and transient species with significant therapeutic potential, particularly in the context of cardiovascular diseases. technologypublisher.comaut.ac.nz Researchers have developed N-hydroxysulfonamide derivatives that can release HNO under physiological conditions. technologypublisher.com Furthermore, photoactivatable N-hydroxysulfonamides, or "caged" compounds, have been synthesized. aut.ac.nzmdpi.com These compounds can release HNO upon irradiation with light, allowing for precise spatial and temporal control over its generation for research purposes. aut.ac.nzmdpi.comauckland.ac.nz

The exploration of N-hydroxysulfamides as analogs of other important biological molecules, such as aminoacyl adenylates, has also been a subject of investigation, leading to the development of inhibitors for enzymes like methionyl-tRNA and isoleucyl-tRNA synthetases. capes.gov.br

Interactive Data Tables

Below are interactive tables summarizing key research findings related to this compound.

Table 1: Synthetic Methodologies for N-Hydroxysulfamides

| Starting Material | Key Reagents/Conditions | Product Scope | Reference(s) |

| Chlorosulfonyl isocyanate | Mitsunobu reaction (for N-alkylation), traditional alkylation, deprotection | Variety of substituted N-hydroxysulfamides, bis-hydroxysulfamides, cyclic hydroxysulfamides | nih.gov, nih.gov |

| Halonitrobenzene, Arylsulfinic acid | Electrochemical synthesis, carbon electrodes, undivided cell | Halo-N-hydroxysulfonamide derivatives | dntb.gov.ua, researchgate.net, nih.gov |

Table 2: Research on this compound as a Carbonic Anhydrase Inhibitor

| Compound | Target Enzyme | Key Finding | Reference(s) |

| This compound (NH2SO2NHOH) | Carbonic Anhydrase II (hCA II) | Potent inhibitor; X-ray crystal structure reveals binding to the active site zinc ion via the ionized primary amino group. | rcsb.org |

| N-alkyl, N'-hydroxysulfamides | Various carbonic anhydrase isozymes | Potent inhibitors, establishing the potential of N-hydroxysulfamides as pharmacophores. | nih.gov |

Table 3: Research on N-Hydroxysulfonamides as Nitroxyl (HNO) Donors

| Compound Type | Release Mechanism | Potential Application | Reference(s) |

| N-hydroxysulfonamide derivatives | Physiological conditions | Treatment of diseases responsive to nitroxyl therapy, such as heart failure. | technologypublisher.com |

| Photocaged N-hydroxysulfonamides | Irradiation with light | Controlled release of HNO for research and potential therapeutic applications. | aut.ac.nz, auckland.ac.nz, mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

H4N2O3S |

|---|---|

Molecular Weight |

112.11 g/mol |

InChI |

InChI=1S/H4N2O3S/c1-6(4,5)2-3/h2-3H,(H2,1,4,5) |

InChI Key |

FZTCJYJKHSXPEX-UHFFFAOYSA-N |

Canonical SMILES |

NS(=O)(=O)NO |

Synonyms |

N-hydroxysulfamide |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations

Diverse Synthetic Routes to N-Hydroxysulfamides

A variety of synthetic strategies have been established to access the N-hydroxysulfamide core, providing routes to mono- and di-substituted, as well as cyclic, analogues. These methods often employ protecting group strategies to achieve selective functionalization of the different nitrogen atoms within the sulfamide (B24259) structure.

A versatile and widely reported method for the synthesis of N-hydroxysulfamides commences with chlorosulfonyl isocyanate (CSI). nih.govresearchgate.net This approach involves a multi-step sequence that builds the this compound scaffold and allows for subsequent derivatization.

The general synthetic pathway begins with the reaction of tert-butanol (B103910) with chlorosulfonyl isocyanate to produce N-Boc-sulfamoyl chloride. nih.gov This intermediate is then reacted with an O-protected hydroxylamine (B1172632), such as O-(tert-butyldimethylsilyl)hydroxylamine, to form a protected sulfamide. nih.gov For instance, N-(tert-butoxycarbonyl)-N'-methyl-N'-[(tert-butyldimethyl)silyloxy]-sulfamide can be prepared from N-methylhydroxylamine hydrochloride, which is first treated with triethylamine (B128534) and then TBDMSCl to protect the hydroxyl group. nih.gov The resulting protected hydroxylamine is then coupled with the N-Boc-sulfamoyl chloride. This protected sulfamide serves as a key intermediate for further functionalization. nih.gov

The final deprotection sequence typically involves the removal of the Boc group with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758), followed by the cleavage of the silyl (B83357) ether, for example, with hydrogen chloride in methanol (B129727), to yield the final this compound. nih.gov

Table 1: Synthesis of Protected Sulfamide Intermediates

| Starting Hydroxylamine | Protecting Groups | Key Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylhydroxylamine HCl | Boc, TBDMS | N-(tert-butoxycarbonyl)-N'-methyl-N'-[(tert-butyldimethyl)silyloxy]-sulfamide | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

The Mitsunobu reaction is a powerful tool for the selective alkylation of the more nucleophilic nitrogen of the sulfamide intermediate. nih.govresearchgate.net This reaction allows for the introduction of a wide range of alkyl groups onto the nitrogen atom that is protected by the Boc group. nih.govscribd.com

In a typical procedure, the protected sulfamide intermediate is treated with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org This reaction proceeds with high selectivity, modifying the Boc-protected nitrogen while leaving the silyloxy-protected nitrogen untouched. nih.gov The reaction is generally carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method's generality has been demonstrated with various primary and secondary alcohols, affording the desired N-alkylated products in good yields. nih.govbeilstein-archives.org

Table 2: Examples of N-Alkylation of Protected Sulfamides via Mitsunobu Reaction

| Sulfamide Intermediate | Alcohol | Alkyl Group Introduced | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1a ¹ | Ethanol | Ethyl | 2a ² | 74 | nih.gov |

| 1a ¹ | Benzyl (B1604629) alcohol | Benzyl | 2b ³ | 80 | nih.gov |

| 1b ⁴ | Benzyl alcohol | Benzyl | 2g ⁵ | 82 | nih.gov |

¹N-(tert-butoxycarbonyl)-N'-methyl-N'-[(tert-butyldimethyl)silyloxy]-sulfamide ²N-[tert-butoxycarbonyl]-N-(ethyl)-N'-(methyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide ³N-[tert-butoxycarbonyl]-N-(benzyl)-N'-(methyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide ⁴N-(tert-butoxycarbonyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide ⁵N-[tert-butoxycarbonyl]-N-(benzyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide This table is interactive. Click on the headers to sort the data.

Following the selective alkylation of the Boc-protected nitrogen, the second nitrogen atom, which carries the silyloxy group, can be alkylated using standard alkylation conditions. nih.govresearchgate.net This sequential approach allows for the synthesis of unsymmetrically disubstituted N-hydroxysulfamides. nih.gov

A common method involves reacting the mono-alkylated sulfamide intermediate with an alkyl halide (such as butyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724) (CH₃CN), typically under reflux conditions. nih.gov This two-step alkylation strategy, combining the Mitsunobu reaction with traditional N-alkylation, provides a clear pathway to incorporate different alkyl groups at specific nitrogen atoms of the sulfamide core. nih.gov

For example, a sulfamide intermediate can first be reacted with benzyl alcohol under Mitsunobu conditions, and the resulting product can then be subsequently alkylated with butyl iodide to yield an unsymmetrically dialkylated sulfamide. nih.gov

The synthetic methodology starting from chlorosulfonyl isocyanate has also been successfully applied to the preparation of cyclic N-hydroxysulfamides. nih.govresearchgate.net This extension demonstrates the versatility of the core intermediates in constructing more complex molecular architectures. nih.gov

A key example involves the alkylation of a protected sulfamide intermediate with a dihaloalkane, such as 1,3-dibromopropane. nih.gov The reaction is typically carried out with one equivalent of the sulfamide intermediate in the presence of potassium carbonate in refluxing acetonitrile. This step is followed by the removal of the Boc protecting group, for example, with 10% TFA in dichloromethane, to yield the cyclic sulfamide. The final deprotection of the silyloxy group under standard conditions furnishes the desired cyclic this compound in excellent yield. nih.gov Furthermore, the cyclic sulfamide intermediate can be N-alkylated before the final deprotection step to produce N-alkylated cyclic N-hydroxysulfamides. nih.gov

¹N-(tert-butoxycarbonyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide This table is interactive. Click on the headers to sort the data.

Electrochemical methods offer a novel and environmentally benign approach to synthesizing certain this compound derivatives. researchgate.netdntb.gov.ua One reported strategy focuses on the synthesis of halo-N-hydroxysulfonamide derivatives through a one-pot process in a simple undivided electrochemical cell using carbon electrodes. researchgate.net

The proposed mechanism for this synthesis is a "ping-pong" type reaction. researchgate.netdntb.gov.ua In the initial stage, a halonitroarene is reduced at the cathode to form the corresponding hydroxylamine. In the second stage, this cathodically generated hydroxylamine is oxidized at the anode and participates in a disproportionation reaction to form a halonium acceptor. This reactive intermediate then reacts with an arylsulfinic acid to produce the final halo-N-hydroxysulfonamide product. researchgate.net This method is noted for its broad substrate scope and tolerance for various functional groups. dntb.gov.ua

Table 4: Electrochemical Synthesis of Halo-N-hydroxysulfonamide Derivatives

| Halonitroarene Substrate | Arylsulfinic Acid Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Various halonitroarenes | Various arylsulfinic acids | Halo-N-hydroxysulfonamides | One-pot, undivided cell, carbon electrodes | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Solid-phase synthesis provides a powerful platform for the rapid generation of large, diverse libraries of compounds, and this technique is applicable to the synthesis of this compound derivatives. google.comd-nb.info This methodology is central to combinatorial chemistry, which aims to accelerate the discovery of new biologically active molecules. google.communi.cz

The general strategy for the solid-phase synthesis of hydroxylamine derivatives, including N-hydroxysulfamides, involves the attachment of a suitable starting material to a solid support, such as a resin bead. google.comd-nb.info For N-hydroxysulfamides, this could involve immobilizing an alkoxyamine onto the resin. google.com Once anchored, the immobilized molecule can be subjected to a series of chemical transformations. By employing a "split-and-mix" strategy, where the resin beads are pooled and then re-distributed after each reaction step, a vast number of distinct compounds can be synthesized simultaneously, with each bead ideally carrying a single unique compound. muni.czimperial.ac.uk

After the synthesis is complete, the desired compounds are cleaved from the solid support. google.com This approach allows for the efficient creation of extensive libraries of this compound derivatives that can then be screened for biological activity. google.com

Strategies for Overcoming Synthetic Limitations (e.g., low yields, harsh conditions)

Early synthetic routes for N-hydroxysulfamides were often hampered by limitations such as low yields, harsh reaction conditions, and the formation of complex product mixtures. For instance, attempts to deprotect N-benzyloxy groups via hydrogenolysis could lead to the undesired cleavage of the N-O bond, yielding the corresponding sulfamide instead of the target this compound. nih.gov

To circumvent these issues, researchers have developed several effective strategies:

Selective Protection and Deprotection: The use of specific protecting groups that can be removed under mild conditions is a key strategy. For example, while hydrogenolysis can be destructive to the N-O bond, trifluoroacetic acid (TFA) in dichloromethane has been used for the successful deprotection of Boc groups in high yields without cleaving the desired hydroxysulfamide structure. nih.gov

Controlled Alkylation Conditions: The alkylation of this compound precursors can be complex, sometimes resulting in mixtures of mono- and dialkylated products. nih.gov It was found that while standard alkylation with an alkyl halide and a base like potassium carbonate could lead to mixtures, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) with an alcohol allows for the selective and clean alkylation at the N-Boc protected nitrogen. nih.gov This strategic choice of reaction conditions helps to avoid low yields and difficult purification processes associated with non-selective reactions. nih.gov

Milder Reaction Protocols: A broader trend in sulfonamide synthesis is the move away from harsh conditions and toxic reagents. researchgate.net For example, traditional methods sometimes rely on metal catalysts or toxic aromatic amines. researchgate.netresearchgate.net Newer approaches, such as electrochemical synthesis, offer a milder alternative. researchgate.net An electrochemical method for synthesizing halo-N-hydroxysulfonamide derivatives uses carbon electrodes in a simple undivided cell, avoiding harsh reagents and metal catalysts entirely. researchgate.netcardiff.ac.uk

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of single-enantiomer chiral compounds is of paramount importance in modern chemistry, particularly for pharmaceuticals, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.orgslideshare.net Asymmetric synthesis refers to a reaction that preferentially forms one enantiomer or diastereomer over the other. wikipedia.org

Enantioselective catalysis, which uses a substoichiometric amount of a chiral catalyst to generate a chiral product, is a highly efficient method for asymmetric synthesis. wikipedia.orgrsc.org While direct reports on the chiral catalysis for the synthesis of N-hydroxysulfamides are not prominent, the principles are well-established in the synthesis of related chiral sulfur-containing compounds.

For example, chiral sulfinamides, such as tert-butanesulfinamide, have emerged as exceptionally versatile chiral auxiliaries and reagents for the asymmetric synthesis of a wide variety of chiral amines. yale.eduwikipedia.org The addition of organometallic reagents to N-sulfinyl imines derived from tert-butanesulfinamide proceeds with high stereoselectivity. wikipedia.org

Furthermore, in a related area, a chiral hydroxysulfonamide has been employed as a chiral auxiliary to control the stereochemistry of 1,4-addition reactions, achieving very high diastereoselectivities. rug.nl The auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite side. rug.nl Although in this case the chiral hydroxysulfonamide is used as a stoichiometric auxiliary rather than a catalyst, it demonstrates the powerful stereodirecting effect of such structures. rug.nl These examples from the broader field of asymmetric synthesis highlight the potential for developing catalytic enantioselective methods specifically for this compound production. yale.eduresearchgate.net

Stereochemical Control in Alkylation and Derivatization

The introduction of stereocenters during the alkylation and derivatization of this compound is a critical aspect for the development of chiral analogs for various applications. While specific, documented methods for the enantioselective or diastereoselective alkylation of this compound are not extensively reported in the literature, established principles of asymmetric synthesis can be applied to the known alkylation strategies for this scaffold.

A key contribution to the synthesis of N-hydroxysulfamides by Nocera and coworkers in 2007 laid the groundwork for potential stereocontrolled modifications. nih.gov Their methodology involves the preparation of a protected this compound intermediate which allows for selective alkylation at two different nitrogen atoms. nih.gov This section will explore potential strategies for achieving stereochemical control during these alkylation steps, drawing parallels from well-established asymmetric methodologies for other compound classes.

The primary strategies for inducing chirality during alkylation reactions involve the use of chiral auxiliaries, chiral catalysts, or chiral electrophiles. In the context of the this compound scaffold, these can be envisioned to control the formation of new stereocenters adjacent to the sulfamoyl core.

One of the nitrogen atoms in the protected this compound intermediate, which is protected with a tert-butoxycarbonyl (Boc) group, can be selectively alkylated using the Mitsunobu reaction. nih.gov To achieve stereocontrol in this step, a chiral alcohol could be employed. The use of a chiral, non-racemic alcohol in a Mitsunobu reaction is a common strategy to introduce a stereocenter. The stereochemical outcome of this S(_N)2 reaction is predictable, proceeding with inversion of configuration at the chiral center of the alcohol.

Alternatively, the nitrogen atom bearing the silyloxy group can be alkylated under more traditional basic conditions. nih.gov For this step, stereochemical control could be achieved by employing a chiral phase-transfer catalyst. These catalysts are known to form a chiral ion pair with the enolate or the deprotonated amine, effectively shielding one face of the nucleophile and directing the incoming electrophile to the opposite face, thus inducing enantioselectivity.

Another potential avenue for stereocontrol is substrate-induced diastereoselectivity. If a chiral center is already present in the this compound framework, for example, introduced via a chiral starting material, it can influence the stereochemical outcome of subsequent alkylation or derivatization steps. This approach relies on the existing stereocenter to direct the approach of reagents, leading to the preferential formation of one diastereomer over the other.

While specific examples and detailed research findings on the stereochemical control in this compound alkylation are limited, the application of these established asymmetric synthesis principles provides a clear roadmap for the future development of chiral this compound derivatives.

Table of Potential Stereocontrol Strategies in this compound Alkylation

| Alkylation Step | Potential Stereocontrol Method | Reagent/Catalyst Type | Expected Outcome |

| N-Boc Alkylation | Mitsunobu Reaction | Chiral, non-racemic alcohol | Enantioselective alkylation with inversion of configuration at the alcohol's stereocenter. |

| N-Silyloxy Alkylation | Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective alkylation. |

| General Derivatization | Substrate-Induced Control | Pre-existing chiral center in the this compound | Diastereoselective derivatization. |

| General Derivatization | Chiral Auxiliary Approach | Covalently attached and removable chiral group | Diastereoselective functionalization. |

Reaction Chemistry and Mechanistic Investigations

Fundamental Reactivity Patterns

The N-hydroxysulfamide scaffold can participate in a variety of fundamental reaction types, dictated by the specific reagents and conditions employed. Its reactivity is largely centered around the nitrogen and oxygen atoms of the hydroxamic acid functionality.

The synthesis of N-hydroxysulfamides often relies on nucleophilic substitution, where a hydroxylamine (B1172632) derivative acts as the nucleophile. A common method involves the coupling of a sulfamoyl chloride with a protected hydroxylamine, such as O-(t-butyldimethylsilyl)-hydroxylamine. nih.gov This approach is limited by the availability of the requisite sulfamoyl chlorides. nih.gov

Another synthetic route involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol (B103910) to form N-Boc sulfamoyl chloride, which is then reacted with a hydroxylamine derivative. nih.gov Attempts to deprotect certain intermediates via hydrogenolysis have been shown to cleave the N-O bond, yielding the corresponding sulfamide (B24259) rather than the desired this compound. nih.gov

Furthermore, this compound derivatives can undergo transsulfamoylation, a type of nucleophilic exchange reaction, where the sulfamoyl group is transferred between nucleophiles. researchgate.net In these reactions, the this compound or its precursor acts as the substrate for the incoming nucleophile. researchgate.net The general mechanism for nucleophilic substitution involves a species with a lone pair of electrons (the nucleophile) attacking a substrate and replacing a leaving group. gacariyalur.ac.inchemguide.co.uk

While the nitrogen in this compound is typically nucleophilic, the molecule can be engineered to participate in electrophilic amination reactions. In this context, the nitrogen atom of the hydroxylamine-derived reagent acts as an electrophile. wiley-vch.de This is achieved by attaching a good leaving group to the nitrogen, rendering it electron-deficient and susceptible to attack by a carbon nucleophile. wiley-vch.de

Mechanistically, these reactions can proceed through an uncatalyzed pathway where the nucleophile directly attacks the electrophilic nitrogen, or through a transition-metal-catalyzed pathway. wiley-vch.de In the catalyzed version, the metal complex first undergoes oxidative addition into the N-X (where X is the leaving group) bond, followed by ligand exchange and reductive elimination to form the new C-N bond. wiley-vch.de An example of creating an electrophilic nitrogen center is seen in the electrochemical synthesis of halo-N-hydroxysulfonamide derivatives, where hydroxylamines are converted to a halonium acceptor intermediate. cardiff.ac.uk This contrasts with electrophilic aromatic substitution, where an aromatic ring acts as the nucleophile to attack an external electrophile. masterorganicchemistry.comlibretexts.org

Radical reactions involving N-hydroxysulfamides are characterized by the homolytic cleavage of bonds to form radical intermediates. chemistrysteps.com The N-S and N-O bonds are particularly susceptible to this type of cleavage. pkusz.edu.cn Radical chain reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.orglumenlearning.com Initiation involves the initial formation of a radical, often induced by heat or light, leading to the homolytic cleavage of a bond. libretexts.orglumenlearning.com

In related systems, such as the electrochemical synthesis of thiosulfonates, sulfonyl hydrazides can generate sulfonyl radicals, indicating the potential for the sulfur center in this compound derivatives to participate in radical processes. cardiff.ac.uk Similarly, N-hydroxyphthalimide (NHPI) esters, which also contain an N-O bond, are well-known radical precursors that fragment via N–O bond homolysis upon single-electron transfer reduction. nih.gov The resulting radicals can then engage in various transformations. nih.gov The reductive cleavage of N-S bonds in sulfonamides has also been achieved under photoredox catalysis, proceeding through radical intermediates. organic-chemistry.org

Electrophilic Substitution Reactions

Detailed Mechanistic Studies of Transformation Pathways

Significant understanding of the transformation pathways of N-hydroxysulfamides has been gained from studying "caged" derivatives. These are molecules where a photolabile protecting group is attached, often at the oxygen atom, allowing for light-induced decomposition. These studies reveal competing bond cleavage mechanisms.

Mechanistic investigations, particularly on photocaged N-hydroxysulfonamides, have identified three primary decomposition pathways that are often in competition. nih.govacs.org

Concerted C-O/N-S Bond Cleavage: This is often the desired pathway for the controlled release of nitroxyl (B88944) (HNO). It involves the simultaneous, heterolytic cleavage of the bond between the photocage and the oxygen atom (C-O) and the nitrogen-sulfur bond (N-S). acs.orgresearchgate.net This pathway generates a carbocation from the photocage, a sulfinate (RSO₂⁻), and HNO. acs.orgaut.ac.nz

C-O Bond Cleavage: This pathway involves only the heterolytic cleavage of the C-O bond, releasing the parent N-hydroxysulfonamide anion (RSO₂NHO⁻) and the carbocation from the photocage. nih.govaut.ac.nz

O-N Bond Cleavage: This competing pathway involves the cleavage of the oxygen-nitrogen bond. It is generally considered an undesired side reaction and results in the formation of a sulfonamide (RSO₂NH₂) and an aldehyde or related species from the photocage. acs.orgaut.ac.nzresearchgate.net The prevalence of this pathway can be influenced by the specific substituents on the sulfonyl group and the solvent conditions. researchgate.netresearchgate.net

These competing pathways are summarized in the table below, based on studies of photocaged N-hydroxysulfonamides.

| Pathway | Bonds Cleaved | Key Products | Reference |

|---|---|---|---|

| Concerted Cleavage | C-O and N-S | Carbocation, Sulfinate (RSO₂⁻), Nitroxyl (HNO) | acs.orgaut.ac.nz |

| C-O Cleavage | C-O | Carbocation, N-Hydroxysulfonamide Anion (RSO₂NHO⁻) | nih.govaut.ac.nz |

| O-N Cleavage | O-N | Sulfonamide (RSO₂NH₂), Aldehyde | aut.ac.nzresearchgate.net |

The ground-state protonation state of the this compound moiety, specifically the proton on the nitrogen atom (N-H), plays a critical role in directing the decomposition mechanism. acs.orgacs.org The acidity (pKa) of this proton is a key determinant of the reaction outcome upon activation. nih.govresearchgate.net

Deprotonation of the N(H) proton is a prerequisite for the desired concerted C-O/N-S bond cleavage pathway that generates HNO. nih.govresearchgate.netmdpi.comnih.govresearchgate.net When the nitrogen is deprotonated, the resulting anion is electronically poised to undergo the concerted fragmentation. acs.org

Conversely, if the N(H) group remains protonated, the reaction is diverted to alternative, often undesired, pathways. nih.govresearchgate.netmdpi.comnih.gov Under protonated conditions, simple C-O bond cleavage to release the parent N-hydroxysulfonamide and/or O-N bond cleavage to generate a sulfonamide become the dominant decomposition routes. researchgate.netresearchgate.net Increasing the amount of water in solvent mixtures has also been shown to favor the competing O-N bond cleavage pathway. researchgate.netnih.gov The protonation state of the hydroxyl (O-H) group, in contrast, does not appear to significantly affect the observed photoproducts. researchgate.netresearchgate.net

The influence of the N(H) protonation state on the reaction pathway is summarized in the table below.

| N(H) Protonation State | Dominant Reaction Pathway | Primary Outcome | Reference |

|---|---|---|---|

| Deprotonated (Anionic) | Concerted C-O/N-S Cleavage | HNO Generation | nih.govacs.orgresearchgate.net |

| Protonated (Neutral) | C-O and/or O-N Cleavage | Release of parent N-hydroxysulfonamide or Sulfonamide | researchgate.netmdpi.comresearchgate.net |

Bond Cleavage Mechanisms (e.g., C-O, N-S, O-N bond cleavage)

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise reaction mechanisms is crucial for understanding the reactivity of this compound derivatives, particularly in photodecomposition reactions of photocaged compounds designed to release nitroxyl (HNO). psiberg.comucla.eduquora.com A concerted reaction involves the simultaneous breaking and forming of multiple bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates, each with its own transition state. psiberg.comucla.eduyoutube.com

In the context of photocaged N-hydroxysulfonamides, the desired outcome is often the release of HNO. This typically occurs through a concerted fragmentation mechanism. mdpi.comacs.org For instance, in N-hydroxysulfonamides caged with photolabile groups like (6-bromo-7-hydroxycoumarin-4-yl)methyl, the generation of HNO proceeds via a concerted C-O/N-S bond cleavage. mdpi.comresearchgate.net A critical factor governing this pathway is the protonation state of the N-hydroxysulfonamide moiety. Deprotonation of the N(H) proton is a prerequisite for the desired concerted C-O/N-S bond cleavage to occur. mdpi.comresearchgate.netacs.orgresearchgate.net

Conversely, stepwise mechanisms represent competing, and often undesired, reaction pathways. mdpi.comacs.org If the N(H) proton remains protonated, the photodecomposition can proceed through a stepwise C-O bond cleavage, which generates the parent N-hydroxysulfonamide as an intermediate, followed by other reactions. mdpi.comresearchgate.netresearchgate.net Another significant stepwise pathway is a direct O-N bond cleavage, which yields a sulfonamide and an aldehyde or related species. acs.orgacs.org The balance between these concerted and stepwise pathways is sensitive to the molecular structure, pH, and solvent environment. mdpi.comacs.org For example, with 2-(2-nitrophenyl)ethyl (2-NPE) photocaged N-hydroxysulfonamides, deprotonating the N(H) site favors the concerted C-O/N-S bond cleavage but also increases the level of the competing stepwise O-N bond cleavage. acs.orgacs.orgnih.gov

| Mechanism Type | Description | Governing Factors | Products (Example: Photocaged RSO₂N(H)OH) | Reference |

|---|---|---|---|---|

| Concerted | Simultaneous C-O and N-S bond cleavage in a single step. | Deprotonation of the N(H) proton of the N-hydroxysulfonamide. | Nitroxyl (HNO), Sulfinate (RSO₂⁻), Chromophore byproduct. | mdpi.comacs.org |

| Stepwise (via C-O Cleavage) | Initial C-O bond cleavage to form the parent N-hydroxysulfonamide intermediate. | Protonated state of the N(H) proton. | Parent N-hydroxysulfonamide (RSO₂NHOH), Chromophore byproduct. | mdpi.comresearchgate.netacs.org |

| Stepwise (via O-N Cleavage) | Direct cleavage of the O-N bond. | Solvent composition; electron-withdrawing properties of the sulfonyl group. | Sulfonamide (RSO₂NH₂), Aldehyde or related chromophore byproduct. | acs.orgacs.orgresearchgate.net |

Rearrangement Reactions (e.g., Stieglitz-rearrangement)

Rearrangement reactions involve the migration of an atom or group within a molecule. tmv.ac.inlibretexts.org One such reaction relevant to this compound chemistry is the Stieglitz rearrangement, a 1,2-rearrangement of amine derivatives to form imines, which is mechanistically comparable to the well-known Beckmann rearrangement. wikipedia.org The term "Stieglitz rearrangement" is broadly applied to a variety of reactions that convert amines into imines. wikipedia.org

The reaction can occur with various trityl amine derivatives, including haloamines, azides, and hydroxylamines, upon activation. wikipedia.org For N-sulfonated amines, which are derivatives of N-hydroxysulfamides, the Stieglitz rearrangement can proceed efficiently, particularly for bridged bicyclic structures, often under mild conditions. wikipedia.org In these cases, the sulfonate acts as a good leaving group. The synthesis of the N-sulfonated amine starting material can be achieved by reacting the corresponding hydroxylamine with a sulfonation reagent like tosyl chloride. wikipedia.org The rearrangement of trityl hydroxylamines can be initiated using Lewis acids such as phosphorus pentachloride (PCl₅), which activates the hydroxyl group to facilitate the subsequent migration of an aryl group from carbon to the electron-deficient nitrogen, yielding a triaryl imine. wikipedia.org

Role of Intermediates in Reaction Kinetics

The kinetics and ultimate product distribution of reactions involving N-hydroxysulfamides are profoundly influenced by the formation and fate of transient intermediates. In the photodecomposition of photocaged N-hydroxysulfamides, several key intermediates dictate the reaction course.

In the case of 2-(2-nitrophenyl)ethyl (2-NPE) caged N-hydroxysulfonamides, the mechanism involves a Norrish type II reaction, which proceeds through a distinct aci-nitro intermediate following a 1,5-hydrogen atom abstraction. acs.orgacs.orgnih.gov Laser flash photolysis studies have provided evidence for this intermediate. acs.orgacs.org It is proposed that the (Z)-aci-nitro intermediate is the species that partitions between the different decomposition pathways: concerted C-O/N-S cleavage, stepwise C-O cleavage, or isomerization to the (E)-isomer which then undergoes O-N bond cleavage. acs.orgacs.orgnih.gov The stability and reactivity of these intermediates are central to the kinetics of product formation.

| Reaction System | Key Intermediate | Role in Reaction Mechanism | Fate of Intermediate | Reference |

|---|---|---|---|---|

| Coumarin-caged N-hydroxysulfonamides | (Coumarin-4-yl)methyl carbocation | Forms after initial C-O bond cleavage. | Reacts with HNO to form oximes or with solvent (H₂O) to form a diol. | mdpi.comresearchgate.net |

| 2-NPE-caged N-hydroxysulfonamides | (Z)-aci-nitro species | Forms via 1,5-hydrogen atom abstraction (Norrish Type II). Branch point for product formation. | Undergoes concerted C-O/N-S cleavage, stepwise C-O cleavage, or isomerization to (E)-isomer followed by O-N cleavage. | acs.orgacs.orgnih.gov |

| Pu(IV) reduction by N,N-diethylhydroxylamine | (C₂H₅)₂NO radical | Formed in a reversible first step; consumed in an irreversible second step. | Reacts with another Pu(IV) ion to continue the reduction process. |

Catalytic Reaction Mechanisms Involving this compound

Research has shown that the parent this compound is a potent inhibitor of human carbonic anhydrase (hCA) isozymes I, II, IX, and XII. researchgate.net Carbonic anhydrase is a metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme is a key therapeutic strategy for various conditions. This compound demonstrates significant inhibitory activity against all tested isozymes, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. researchgate.net Substituted N-hydroxysulfamides, such as n-decyl, n-dodecyl, benzyl (B1604629), and biphenylmethyl derivatives, also show inhibitory effects, with their potency varying depending on the specific isozyme. researchgate.net For example, these derivatives were found to be more inhibitory against hCA II than hCA I. researchgate.net This inhibitory action represents a form of catalysis where the this compound derivative interferes with the enzyme's native catalytic cycle.

| Compound | Enzyme Target | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| This compound | hCA I | ~4.05 µM | researchgate.net |

| hCA II | ~473 nM | researchgate.net | |

| hCA IX | ~353 nM | researchgate.net | |

| hCA XII | ~372 nM | researchgate.net | |

| Benzyl-N-hydroxysulfamide | hCA I | ~8.2 µM | researchgate.net |

| hCA II | ~50.5 nM | researchgate.net |

Photochemistry and Excited State Reactivity

The photochemistry of this compound is predominantly explored through the use of photocaged derivatives, where a photolabile protecting group is attached to the molecule to control the release of a reactive species, such as nitroxyl (HNO), upon irradiation with light. msu.eduphotobiology.info The fundamental principle of photochemistry dictates that light must first be absorbed by the molecule to initiate a reaction. msu.eduphotobiology.info

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

To unravel the complex and often ultrafast events that follow photoexcitation, time-resolved spectroscopic techniques are indispensable. nih.govnih.gov These methods allow researchers to monitor the evolution of transient species and map the dynamics of excited states on timescales ranging from femtoseconds to microseconds. nih.govaps.org

Laser flash photolysis has been a key technique in studying photocaged N-hydroxysulfonamides. For 2-NPE-caged systems, these experiments were instrumental in providing evidence for the proposed Norrish type II mechanism by detecting the transient aci-nitro intermediate. acs.orgacs.orgnih.gov

Time-resolved absorption spectroscopy allows for the direct observation of excited-state species. researchgate.net By measuring the transient absorption spectra at various time delays after an initial laser pulse, one can identify the absorption features of intermediates and track their formation and decay kinetics. researchgate.net This provides direct insight into the lifetime of excited states and the rates of competing relaxation processes. For example, in a related system, time-resolved absorption spectroscopy was used to identify a well-defined excited-state absorption feature, confirming the charge-transfer nature of the excited state and allowing for the measurement of its decay kinetics. researchgate.net

Furthermore, time-resolved infrared (TRIR) spectroscopy can provide detailed structural information about intermediates by monitoring changes in vibrational frequencies (marker bands) in real-time. nih.gov This technique is powerful for tracking bond-breaking and bond-forming processes as the reaction proceeds. nih.gov For this compound systems, these advanced spectroscopic methods are crucial for validating proposed mechanisms, identifying the specific electronic states involved (e.g., singlet vs. triplet), and quantifying the kinetic parameters that govern the photodecomposition and the efficiency of HNO release. researchgate.net

Influence of Solvent Environment on Photoreactivity

The solvent environment plays a critical role in directing the photochemical reaction pathways of this compound derivatives upon irradiation. The solvent's properties, such as polarity, proticity, and composition, can significantly influence the efficiency and selectivity of desired photoreactions, like the generation of nitroxyl (HNO), versus competing side reactions. researchgate.netwiley-vch.de

Research into photocaged N-hydroxysulfonamides, designed to release HNO upon light activation, has revealed a strong dependence on the solvent system. researchgate.netresearchgate.net For instance, studies on (3-hydroxy-2-naphthalenyl)methyl (3,2-HNM) phototriggers attached to N-hydroxysulfonamides show that HNO generation proceeds through a mechanism involving solvent-assisted excited-state proton transfer (ESPT). researchgate.net The efficiency of this process is highly sensitive to the solvent composition. In solvent mixtures of acetonitrile (B52724) and aqueous phosphate (B84403) buffer, the generation of HNO is favored in solutions with a small percentage of the aqueous buffer. researchgate.net However, as the volume percentage of water in acetonitrile/water mixtures increases, an undesired competing pathway involving O-N bond cleavage becomes more prominent, leading to the release of a sulfonamide instead of HNO. researchgate.net This suggests that water molecules can influence the reaction channel, potentially by stabilizing intermediates or transition states that lead to the O-N cleavage product.

Similarly, the photodecomposition of o-nitrobenzyl-caged N-hydroxysulfonamides has been studied to understand the effect of the solvent. For one such compound, o-NO2Bn-ON(H)SO2CH3, investigations into the mechanism of photodecomposition in mixtures of acetonitrile (CH3CN) and a pH 7.0 phosphate buffer showed that the ratio of the solvents did not significantly affect the distribution of photoproducts or the rate constant for the observed O-N bond cleavage. researchgate.net In this specific case, the internal mechanism of the o-nitrobenzyl group rearrangement dictates the outcome more strongly than the external solvent environment.

The general principles of photochemistry explain these observations. A compound dissolved in a hydrogen-bonding solvent may form intermolecular hydrogen bonds, leading to an excited state with different properties and reactivity compared to the same compound in a non-hydrogen-bonding solvent. wiley-vch.de Furthermore, the viscosity of the solvent can impact photoreactions; for example, isomerization quantum yields are known to decrease in more viscous solvents. msu.edu While not specifically detailed for this compound, these principles underscore the importance of the solvent's physical properties in modulating photoreactivity.

The table below summarizes the observed influence of solvent composition on the photoreactivity of a photocaged N-hydroxysulfonamide designed to release HNO.

| Solvent System | Primary Reaction Pathway | Secondary (Competing) Pathway | Key Observation |

|---|---|---|---|

| Acetonitrile with low % aqueous buffer (pH 7.0) | HNO Generation | O-N Bond Cleavage | The desired HNO-generating pathway is favored. |

| Acetonitrile with high % aqueous buffer (pH 7.0) | O-N Bond Cleavage | HNO Generation | The undesired O-N bond cleavage pathway increases. |

This sensitivity to the solvent highlights that for this compound-based photodonors, the selection of the solvent system is a crucial parameter for controlling the desired photochemical outcome.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of N-hydroxysulfamides is fundamental to both their synthesis and their reactivity. Electrochemical methods have proven to be invaluable tools for investigating the mechanistic aspects of these redox reactions. researchgate.net These techniques allow for the controlled transfer of electrons, enabling the generation of reactive intermediates and the synthesis of complex molecules under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net

Electron transfer (ET) processes are central to the chemistry of N-hydroxysulfamides. researchgate.net These reactions can be broadly understood through two primary mechanisms: inner-sphere electron transfer, where a bridging ligand connects the redox centers, and outer-sphere electron transfer, where the electron is transferred over a distance without direct bonding between the reactants. numberanalytics.comnobelprize.org While the specific mechanisms for this compound are complex, their synthesis often involves discrete electron transfer steps.

A significant application of redox chemistry is the electrosynthesis of N-hydroxysulfonamide derivatives. researchgate.netdntb.gov.ua Innovative electrochemical strategies have been developed for this purpose. One such method is a "convergent paired electrosynthesis," which avoids the use of toxic amine compounds. researchgate.net This process involves a "ping-pong" type reaction mechanism where different redox events occur at the two electrodes in an undivided cell:

At the Cathode : A nitroarene is reduced to the corresponding hydroxylamine.

At the Anode : The cathodically generated hydroxylamine is oxidized to a nitroso compound. Concurrently, a sulfonyl hydrazide can be oxidized to a sulfinic acid. dntb.gov.uaresearchgate.net

The in-situ generated electrophilic nitroso compound then reacts with the nucleophilic sulfinic acid in a one-pot process to form the N-hydroxysulfonamide product. dntb.gov.ua This paired electrolysis is highly efficient as both electrodes are used for productive synthesis.

The table below outlines the key redox steps in a representative electrosynthesis of N-hydroxysulfonamide derivatives.

| Electrode | Process Type | Reactant | Product (Intermediate) | Role in Overall Reaction |

|---|---|---|---|---|

| Cathode | Reduction | Nitroarene | Hydroxylamine | Generation of the N-precursor |

| Anode | Oxidation | Hydroxylamine | Nitroso Compound | Generation of the electrophile |

| Anode | Oxidation | Sulfonyl hydrazide | Sulfinic acid | Generation of the nucleophile |

These electrochemical methods highlight the rich redox chemistry of the this compound scaffold. The ability to form these compounds through controlled electron transfer reactions underscores the importance of redox processes in their fundamental chemistry. Furthermore, as derivatives of hydroxylamine, N-hydroxysulfamides can themselves act as participants in further redox reactions, for example, in their role as nitroxyl (HNO) donors, where the release of HNO involves a change in the oxidation state of the nitrogen atom. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure, geometry, and reactivity of N-hydroxysulfamide and its analogues. kuleuven.beresearchgate.net These computational methods allow for the investigation of molecular properties that may be difficult to determine experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for studying this compound and its interactions with biological targets. idrblab.netidrblab.net DFT calculations provide a balance between computational cost and accuracy, making them suitable for exploring reaction mechanisms and the nature of chemical bonding in systems involving this compound. researchgate.netsctunisie.org Studies have utilized DFT to investigate optimized geometries, molecular electrostatic potential maps, and frontier molecular orbital distributions to understand the chemical activity of sulfamide (B24259) derivatives. researchgate.net For instance, DFT has been used in conjunction with coupled cluster (CCSD(T)) computations to characterize related reactive intermediates in enzymatic reactions. researchgate.net

Computational studies on enzymes inhibited by this compound analogues have involved the analysis of transition states to understand the catalytic mechanism. For example, in studies of methionyl-tRNA synthetase, specific amino acid residues have been identified as crucial for stabilizing the transition state during the formation of methionyl adenylate. While direct transition state analysis for reactions involving this compound itself is not extensively detailed in the provided literature, the compound is designed as an analogue of these transition states or key intermediates. dntb.gov.uacollectionscanada.gc.ca The stability of such analogues is a key factor in their inhibitory potential.

The determination of energy barriers is fundamental to understanding the kinetics of chemical reactions. In the context of related compounds, computational methods have been used to calculate the activation energy barriers for conformational interconversion. gu.se For enzyme-inhibitor complexes, such as the adduct of this compound with human carbonic anhydrase II (hCA II), understanding the energy landscape is crucial for explaining the potency and binding mechanism of the inhibitor.

Computational models are increasingly used to predict the thermodynamic and kinetic parameters of inhibitor binding. gu.se For this compound and other inhibitors targeting the carbonic anhydrase (CA) family of enzymes, extensive research has focused on determining the intrinsic thermodynamic and kinetic profiles. researchgate.netcambridge.org These studies dissect the observed binding affinity into its enthalpic and entropic components and determine the association and dissociation rate constants. researchgate.netcambridge.org This allows for a more profound understanding of the structure-activity relationships (SAR) and helps in the design of inhibitors with optimized binding characteristics, such as picomolar affinities and long residence times. researchgate.net

Below is a table summarizing the types of thermodynamic and kinetic parameters that are computationally and experimentally studied for carbonic anhydrase inhibitors like this compound.

| Parameter | Symbol | Description | Relevance |

| Thermodynamic Parameters | |||

| Gibbs Free Energy | ΔG | The overall energy change upon binding, indicating binding affinity. | Correlates with inhibitor potency (e.g., Kᵢ). |

| Enthalpy | ΔH | The heat change upon binding, reflecting bond formation/breakage. | Reveals the nature of binding forces. |

| Entropy | ΔS | The change in disorder of the system upon binding. | Accounts for conformational changes and solvent effects. |

| Heat Capacity | ΔCₚ | The change in heat capacity upon binding. | Provides information about hydrophobic interactions and solvent reorganization. |

| Kinetic Parameters | |||

| Association Rate Constant | kₐ (or kₒₙ) | The rate at which the inhibitor binds to the target. | Influences how quickly the inhibitory effect is established. |

| Dissociation Rate Constant | kᏧ (or kₒբբ) | The rate at which the inhibitor-target complex falls apart. | Determines the duration of the inhibitory effect (residence time). |

This table is a generalized representation based on the parameters discussed in the cited literature for carbonic anhydrase inhibitors. researchgate.netcambridge.org

High-level ab initio methods, such as Hartree-Fock (HF) and Coupled Cluster (CC), offer a more rigorous theoretical treatment of electronic structure compared to DFT, albeit at a higher computational cost. gu.se Ab initio self-consistent field (SCF) molecular orbital studies have been reported for structurally similar compounds like sulfamic acid, sulfamide, and N-methylsulfamate anion. researchgate.netresearchgate.net These calculations have successfully correlated calculated acidities with experimental pKa values and investigated the nature of the nitrogen-sulfur bond. researchgate.netresearchgate.net The use of these methods provides a benchmark for validating results from more computationally efficient methods like DFT. researchgate.netacs.org For example, the interaction of this compound with carbonic anhydrase isozyme II has been studied to understand its effectiveness in inhibitor design. acs.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information on the conformational dynamics and intermolecular interactions of ligands like this compound within a protein's active site. idrblab.netwhiterose.ac.uk MD simulations have been employed to analyze the stability of enzyme-inhibitor complexes, such as those involving carbonic anhydrase. researchgate.net These simulations can confirm the binding modes predicted by docking studies and reveal the network of interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex over time. whiterose.ac.ukresearchgate.net Furthermore, MD studies can shed light on the role of solvent molecules and the dynamic movements of the protein that accommodate the inhibitor. whiterose.ac.uk

Energy Barrier Calculations

Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster)

Analysis of Electronic Structure and Reactivity Indices

The electronic structure of a molecule is fundamental to its chemical reactivity. For this compound, computational studies, particularly those using Conceptual Density Functional Theory (CDFT), help in quantifying its reactivity through a series of descriptors. researchgate.netmdpi.compku.edu.cnmdpi.com These indices predict how the molecule will behave in the presence of other chemical species, identifying it as an electrophile, a nucleophile, or a radical. The reactivity of sulfonamides is a subject of significant interest, and understanding their electronic structure is crucial for predicting their chemical behavior, such as the potential release of nitroxyl (B88944) (HNO). researchgate.netuga.edu

The electronic chemical potential (μ) is a global reactivity descriptor that measures the tendency of electrons to escape from a system. mdpi.comnih.gov It is formally defined as the first derivative of the energy (E) with respect to the number of electrons (N) at a constant external potential v(r). mdpi.com μ = (∂E/∂N)v(r) A higher (less negative) chemical potential indicates a greater tendency to donate electrons, characteristic of a nucleophile. Conversely, a lower (more negative) value suggests a tendency to accept electrons, which is typical for an electrophile. mdpi.com When two molecules interact, electrons flow from the one with the higher chemical potential to the one with the lower chemical potential until their potentials are equalized. mdpi.com

While the chemical potential indicates the direction of electron flow, other indices provide a more quantitative measure of specific types of reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons and stabilize the resulting negative charge. nih.gov It is a measure of the energy stabilization of a system when it acquires additional electronic charge from the environment. mdpi.com A high ω value signifies a strong electrophile.

Nucleophilicity Index (N): This index measures the electron-donating capability of a molecule. nih.gov Molecules with high N values (typically greater than 3.0 eV) are classified as strong nucleophiles, while those with lower values are considered moderate or marginal nucleophiles. mdpi.com

These indices are invaluable for predicting the course of polar chemical reactions.

| Reactivity Index | Definition | Interpretation for this compound |

|---|---|---|

| Electronic Chemical Potential (μ) | First derivative of energy with respect to the number of electrons. | Indicates the tendency to donate or accept electrons. |

| Electrophilicity (ω) | Measures the stabilization in energy when the system acquires electrons. | Quantifies the capacity to act as an electron acceptor. |

| Nucleophilicity (N) | Evaluates the electron-donating capability. | Quantifies the capacity to act as an electron donor. |

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which atoms within the molecule are the most reactive sites for specific types of attack. The Parr function is a local descriptor derived from the Fukui function and is used to identify the most electrophilic and nucleophilic centers in a molecule. mdpi.comnih.gov By analyzing the values of the electrophilic and nucleophilic Parr functions at each atomic site (k), one can predict where an incoming nucleophile or electrophile will preferentially attack. mdpi.com This is particularly useful for understanding regioselectivity in reactions involving multifunctional molecules.

Conceptual DFT provides the theoretical framework for defining and applying all the reactivity indices mentioned above. mdpi.comnih.gov It has become a powerful tool for the semi-quantitative study of organic reactivity. mdpi.com In the context of this compound and its derivatives, CDFT can be used to:

Compare the reactivity of different isomers or conformers.

Study reaction mechanisms by analyzing the evolution of these reactivity indices along a reaction coordinate.

Provide insights into the factors that control the strength of the S-N bond, which is crucial for its function as a potential nitroxyl donor. researchgate.net

Parr Functions and Local Reactivity Descriptors

Conformational Analysis and Molecular Interactions

Conformational analysis involves the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and the relative energies of these arrangements. libretexts.org For this compound, understanding its conformational preferences is key to comprehending its interactions with other molecules. This analysis is typically performed using a combination of spectroscopic techniques and theoretical calculations. nih.gov

The N-hydroxy amide functional group, which is structurally related to the this compound group, has been shown to strongly favor trans conformations with respect to the adjacent backbone in computational studies. nih.gov The stability of different conformers is governed by a delicate balance of several factors, including:

Steric Interactions: Repulsive forces that occur when bulky groups are forced into close proximity. libretexts.org

Hyperconjugative Interactions: Stabilizing effects that arise from the interaction of filled bonding orbitals with adjacent empty antibonding orbitals. These electronic delocalizations can play a crucial role in dictating conformational preferences. nih.gov

Intramolecular Hydrogen Bonding: The N-hydroxy group can act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the sulfonyl oxygens.

Intermolecular Interactions: The N-hydroxy group is also a strong proton donor, enabling it to form significant intermolecular hydrogen bonds, which can lead to the formation of specific, ordered structures like sheets. nih.gov

Theoretical calculations can map the potential energy surface of the molecule as a function of its dihedral angles, identifying the low-energy (most stable) conformations and the energy barriers for rotation between them. mdpi.com

Prediction of Spectroscopic Signatures (for structural elucidation purposes)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for their structural elucidation and characterization. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound derivatives, key predicted vibrations would include the strong symmetric and asymmetric stretching of the S=O bonds, the O-H stretch, and the N-H stretch. nih.govajol.info These predicted frequencies help in assigning the bands observed in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can accurately predict the chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov For a derivative like N-hydroxy-N-(2-iodophenyl)benzenesulfonamide, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the distinct signal for the hydroxyl proton, which typically appears as a singlet at a downfield chemical shift (e.g., ~10.19 ppm). nih.gov These predictions are crucial for assigning complex spectra and confirming the proposed structure.

The agreement between predicted and experimental spectra provides strong evidence for the correct structural assignment of a newly synthesized compound. nih.gov

| Spectroscopic Technique | Functional Group/Atom | Typical Observed Signal |

|---|---|---|

| IR (cm⁻¹) | O-H stretch | 3300-3400 (medium) |

| S=O stretch (asymmetric and symmetric) | 1340-1350 and 1165-1175 (strong) | |

| C=C stretch (aromatic) | 1450-1465 (medium) | |

| ¹H NMR (ppm) | -OH | ~10.2 (singlet) |

| Aromatic H | 6.7-8.0 (multiplets, doublets) | |

| -CH₃ (on aryl ring) | ~2.5 (singlet) | |

| ¹³C NMR (ppm) | Aromatic C | 120-145 |

| Iodo-substituted Aromatic C | ~99 |

Derivatization and Functionalization Strategies for N Hydroxysulfamide

The N-hydroxysulfamide core, with its combination of a sulfamide (B24259) and a hydroxylamine (B1172632) moiety, offers multiple sites for chemical modification. Derivatization and functionalization strategies are pivotal for modulating the compound's physicochemical properties, biological activity, and analytical detectability. These strategies typically target the nitrogen atoms of the sulfamide group and the oxygen atom of the hydroxylamine portion.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of N-hydroxysulfamide and its analogs. libretexts.org It provides critical data on the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the structure of this compound derivatives. For instance, in the ¹H NMR spectrum of N-ethyl-N'-methyl-N'-hydroxysulfamide, distinct signals corresponding to the different proton environments are observed. nih.gov The ethyl group typically shows a triplet and a multiplet, while the methyl group appears as a singlet. nih.gov The protons attached to nitrogen atoms often present as broad singlets. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguous structural elucidation by revealing correlations between different nuclei. emerypharma.comcreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comsdsu.edu In a COSY spectrum, cross-peaks connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. creative-biostructure.comsdsu.edu This is particularly useful for assigning protons in alkyl chains attached to the this compound core. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comsdsu.edu Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection, providing a powerful method for assigning carbon signals based on their attached protons. emerypharma.comyoutube.com

A study on the synthesis of various N-hydroxysulfamides utilized both ¹H and ¹³C NMR to confirm the structures of the synthesized compounds. nih.gov For example, the structure of N-(tert-butoxycarbonyl)-N'-methyl-N'-[(tert-butyldimethyl)silyloxy]-sulfamide was confirmed by its characteristic ¹H and ¹³C NMR signals. nih.gov

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Provides information about the chemical environment and number of different types of protons. | Identifies signals for protons on alkyl groups, the NH, and OH moieties. |

| ¹³C NMR | Shows the number of unique carbon environments. | Confirms the carbon skeleton of substituents on the this compound core. |

| COSY | Identifies coupled proton networks (¹H-¹H correlations). emerypharma.comsdsu.edu | Establishes the connectivity of protons within alkyl chains attached to the nitrogen atoms. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations). creative-biostructure.comsdsu.edu | Unambiguously assigns carbon signals based on the assignments of their attached protons. |

Isotope labeling, particularly with ¹⁵N, is a powerful tool for gaining deeper mechanistic insights and overcoming challenges in NMR analysis. nih.gov Since ¹⁵N has a low natural abundance, its incorporation into the this compound scaffold allows for specific observation of the nitrogen atoms and their interactions.

¹⁵N-edited NMR experiments, such as ¹H-¹⁵N HSQC, are particularly valuable. copernicus.orgrsc.orgresearchgate.net These experiments correlate protons directly bonded to ¹⁵N atoms, providing a "fingerprint" of the N-H moieties within a molecule. creative-biostructure.com This technique can be used to:

Confirm the points of substitution on the sulfamide (B24259) nitrogen atoms.

Study the dynamics of proton exchange on the nitrogen atoms.

Investigate interactions with biological targets, such as enzymes, by monitoring changes in the chemical shifts of the ¹⁵N-labeled this compound upon binding. rsc.org

While direct ¹⁵N NMR studies on this compound itself are not extensively documented in the provided search results, the principles of ¹⁵N NMR are well-established for structural and mechanistic studies of nitrogen-containing compounds. researchgate.netoatext.com The use of ¹⁵N-detected experiments can offer enhanced resolution due to the slower transverse relaxation property of the ¹⁵N nucleus. nih.gov

1D and 2D NMR Techniques (e.g., COSY, HSQC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives by analyzing their fragmentation patterns. msu.edusavemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com For novel this compound derivatives, HRMS is essential for confirming the molecular formula of the synthesized compounds, lending strong support to the proposed structure. whiterose.ac.ukkuleuven.be

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. ddtjournal.comunimi.itnih.gov While this compound itself can be analyzed, derivatization is often employed to improve chromatographic separation and enhance ionization efficiency, leading to greater sensitivity. rsc.orgmdpi.com

In the context of this compound, derivatization could involve the reaction of the hydroxylamino or the amino group to attach a tag that is more readily ionized. The subsequent MS/MS analysis involves selecting the molecular ion of the derivatized compound, fragmenting it, and analyzing the resulting fragment ions. uab.edu This fragmentation pattern provides valuable structural information, helping to confirm the identity and structure of the original this compound derivative. savemyexams.com This approach is particularly useful for quantifying trace amounts of these compounds in complex biological matrices. nih.gov

| Technique | Information Gained | Application to this compound |

| HRMS | Provides highly accurate molecular weight, allowing for the determination of the elemental formula. bioanalysis-zone.commeasurlabs.com | Confirms the molecular formula of newly synthesized this compound derivatives. whiterose.ac.ukkuleuven.be |

| LC-MS/MS | Separates components of a mixture and provides structural information through fragmentation patterns. ddtjournal.comunimi.it | Identifies and quantifies derivatized N-hydroxysulfamides in complex samples, with fragmentation confirming the structure. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. unitechlink.commugberiagangadharmahavidyalaya.ac.invscht.cz

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. A study detailing the synthesis of an this compound derivative reported characteristic IR absorption bands. nih.gov The presence of N-H and O-H bonds is typically indicated by absorptions in the 3200-3550 cm⁻¹ region. uobabylon.edu.iqsavemyexams.com Specifically, a broad band around 3313 cm⁻¹ was observed for an this compound, which is characteristic of N-H and/or O-H stretching vibrations. nih.gov The S=O stretching vibrations of the sulfamide group typically appear as strong absorptions in the fingerprint region, often around 1435 cm⁻¹ and also in the 1350-1150 cm⁻¹ range. nih.gov C-H stretching vibrations from any alkyl substituents are generally observed around 2984 cm⁻¹. nih.gov

The table below summarizes typical IR absorption frequencies relevant to the characterization of this compound derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed in this compound Derivatives nih.gov |

| O-H / N-H | Stretching | 3200 - 3550 (can be broad) uobabylon.edu.iqsavemyexams.com | ~3313 |

| C-H (alkyl) | Stretching | 2850 - 3000 | ~2984 |

| S=O (sulfamide) | Asymmetric & Symmetric Stretching | 1350 - 1150 | ~1435 (one of the S=O bands) |

This combination of advanced spectroscopic techniques provides a comprehensive toolkit for the unambiguous structural characterization of this compound and its derivatives, as well as for elucidating their chemical and biological mechanisms of action.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. spectrabase.com The absorption of this radiation is restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. spectrabase.com The primary electronic transitions observed in organic molecules include σ → σ, n → σ, π → π, and n → π. nih.gov

The structure of this compound (H₂N-SO₂-NHOH) consists of sulfur-oxygen, sulfur-nitrogen, nitrogen-hydrogen, and oxygen-hydrogen single bonds. The oxygen and nitrogen atoms possess non-bonding electrons (n electrons). However, the molecule lacks π-bonds, meaning it does not have π electrons. Consequently, the electronic transitions possible for this compound are limited to those involving σ (bonding) and n (non-bonding) electrons.

The expected transitions are of the n → σ* and σ → σ* types. nih.gov

σ → σ transitions:* These involve exciting an electron from a σ bonding orbital to a σ* antibonding orbital. This type of transition requires a large amount of energy and typically occurs in the far or vacuum UV region, at wavelengths below 200 nm.

n → σ transitions:* This transition promotes a non-bonding electron from a nitrogen or oxygen atom to a σ* antibonding orbital. These transitions require less energy than σ → σ* transitions but still generally occur at short wavelengths, often in the 150-250 nm range. spectrabase.com Saturated compounds with atoms bearing lone pairs, such as amines and alcohols, exhibit these transitions.

Given the absence of conjugated π systems or other traditional chromophores that absorb in the 200-800 nm range, this compound is not expected to show significant absorbance in a conventional UV-Vis spectrum. libretexts.org Any absorption peaks would likely be found at wavelengths below the typical cutoff for common solvents like methanol (B129727) (205 nm) or water (190 nm), making them difficult to observe under standard experimental conditions. lsu.edu The intensity of such absorptions, particularly n → σ* transitions, is also generally low.

Table 1: Expected Electronic Transitions for this compound This interactive table summarizes the theoretically expected electronic transitions for the compound.

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Structural Origin |

| σ → σ | σ (bonding) → σ (antibonding) | < 200 | S-N, S-O, N-H, O-H single bonds |

| n → σ | n (non-bonding) → σ (antibonding) | ~150 - 250 | Lone pairs on Nitrogen and Oxygen atoms |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for pure this compound is not prominently reported in the literature, its solid-state conformation and interaction network have been elucidated through the X-ray crystal structure of its adduct with human carbonic anhydrase isozyme II (hCA II). nih.gov This analysis provides critical insights into the molecule's structure when bound to a biological target.

In a key study, the adduct of hCA II with this compound was resolved, revealing the specific binding mechanism of the inhibitor within the enzyme's active site. nih.gov The this compound molecule binds to the catalytic zinc ion (Zn²⁺), which is essential for the enzyme's function.

Key findings from the crystallographic data include:

Coordination to Zinc: The inhibitor coordinates to the active site Zn²⁺ ion through the nitrogen atom of its ionized primary amino group (-NH⁻). nih.gov This mode of binding is distinct from that of the parent compound, sulfamide, which binds via a different nitrogen atom.

Hydrogen Bonding Network: The bound this compound participates in an extensive network of hydrogen bonds, which stabilizes the inhibitor-enzyme complex. The ionized amino group forms hydrogen bonds with the side chain of the amino acid residue Thr199. The hydroxylamino group (-NHOH) also forms crucial interactions. Specifically, the nitrogen of this group and the hydroxyl oxygen act as hydrogen bond donors to the side chain of Thr200 and two conserved water molecules within the active site. nih.gov

Molecular Conformation: Within the active site, the molecule adopts a specific, rigid conformation to maximize these favorable interactions. This structural data explains the significantly higher inhibitory potency of this compound compared to sulfamide and provides a structural basis for designing more potent enzyme inhibitors. nih.gov

Table 2: Crystallographic and Binding Data for the this compound-hCA II Adduct This interactive table presents detailed findings from the X-ray crystal structure analysis of the enzyme-inhibitor complex.

| Parameter | Observation | Reference |

| Analyzed Complex | Human Carbonic Anhydrase II (hCA II) with this compound | nih.gov |

| Binding Site | Enzyme active site | nih.gov |

| Metal Ion Coordination | Coordinated to the active site Zn²⁺ ion via the ionized primary amino group (-NH⁻) of this compound. | nih.gov |

| Key Hydrogen Bonds | - Amino Group (-NH⁻): H-bond with Thr199. | nih.gov |

| - Hydroxylamino Group (-NHOH): H-bonds with Thr200 and two active site water molecules. | nih.gov | |

| Significance | The structure reveals an extended hydrogen bond network, explaining the high affinity and potency of the inhibitor. | nih.gov |

Non Clinical Applications in Synthetic Chemistry and Materials Science

N-Hydroxysulfamide as a Versatile Synthetic Reagent or Intermediate